4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then further functionalized to introduce the 2-methoxyethyl group.
The pyrrolidinone ring can be synthesized through a variety of methods, including the cyclization of appropriate amines with carboxylic acids or their derivatives. The final step involves coupling the benzimidazole and pyrrolidinone moieties under suitable conditions, often using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one can undergo a variety of chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core would yield N-oxides, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with various biological targets, including DNA and proteins, which could be relevant for its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure.
Pyrrolidinone: Another compound with a similar ring structure.
2-Methoxyethylbenzimidazole: A compound with a similar substituent pattern.
Uniqueness
4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is unique due to its combination of a benzimidazole core and a pyrrolidinone ring, along with specific substituents that confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-7-3-5-9-18(15)24-14-16(13-20(24)25)21-22-17-8-4-6-10-19(17)23(21)11-12-26-2/h3-10,16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDVLYPPFNEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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